what are the properties of ethyl 3-hydrazinyl-3-oxopropanoate
what are the properties of ethyl 3-hydrazinyl-3-oxopropanoate
An In-depth Technical Guide to Ethyl 3-hydrazinyl-3-oxopropanoate
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Ethyl 3-hydrazinyl-3-oxopropanoate, also commonly known as ethyl malonyl hydrazide, stands out as a highly valuable and versatile reagent. Its structure uniquely combines a reactive hydrazide moiety with an ester functional group, offering two distinct points for chemical modification. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. The physical and spectroscopic characteristics of ethyl 3-hydrazinyl-3-oxopropanoate define its handling, purification, and analytical verification.
Core Chemical and Physical Properties
The compound presents as a stable, solid material under standard laboratory conditions, facilitating its storage and handling. Key identifying properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-hydrazinyl-3-oxopropanoate | [1] |
| Synonyms | Ethyl 3-hydrazino-3-oxopropionate, Ethyl malonyl hydrazide | [2] |
| CAS Number | 30866-24-1 | [2][3] |
| Molecular Formula | C₅H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 68-69 °C or 72-75 °C (lit.) | [3][4][5] |
| SMILES | CCOC(=O)CC(=O)NN | [1][3] |
| InChIKey | HCPOCMMGKBZWSJ-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data Interpretation
Spectroscopic analysis is crucial for confirming the identity and purity of ethyl 3-hydrazinyl-3-oxopropanoate. The key spectral features are detailed below, based on data reported for the compound and its immediate derivatives.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect strong absorption bands characteristic of:
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N-H Stretching : A distinct peak around 3292 cm⁻¹ corresponding to the hydrazide N-H bonds.[4][5]
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C=O Stretching (Ester) : A sharp, strong band around 1732-1736 cm⁻¹, indicative of the ester carbonyl group.[4]
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C=O Stretching (Amide I) : Another strong carbonyl absorption is observed around 1675-1682 cm⁻¹, which is characteristic of the amide linkage within the hydrazide moiety.[4][5]
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum would typically show:
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An ethyl ester pattern: a triplet around δ 1.1-1.2 ppm (3H, -CH₃) and a quartet around δ 4.0-4.1 ppm (2H, -OCH₂-).[4][5]
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A sharp singlet for the methylene protons (-COCH₂CO-) around δ 3.6 ppm (2H).[4][5]
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Broad, exchangeable signals for the hydrazide protons (-NHNH₂). The exact chemical shift can vary with concentration and solvent.
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-
¹³C NMR : The carbon spectrum will corroborate the structure with signals for:
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Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically showing the protonated molecule [M+H]⁺ at m/z 147.07642 or the sodium adduct [M+Na]⁺ at m/z 169.05836.[6]
PART 2: Synthesis and Experimental Protocol
The most direct and common synthesis of ethyl 3-hydrazinyl-3-oxopropanoate involves the reaction between diethyl malonate and hydrazine hydrate. The underlying principle is the nucleophilic acyl substitution, where the highly nucleophilic hydrazine selectively attacks one of the electrophilic ester carbonyls, displacing ethanol.
Synthesis Workflow
Caption: Synthesis workflow for ethyl 3-hydrazinyl-3-oxopropanoate.
Step-by-Step Synthesis Protocol
This protocol is a representative method adapted from literature procedures.[4][5]
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Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in absolute ethanol.
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Nucleophilic Addition : To the stirred solution, add hydrazine hydrate (typically 1.0 to 2.5 equivalents) dropwise at room temperature. The use of excess hydrazine can drive the reaction to completion.[5]
-
Reaction : Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
Isolation : After the reaction is complete, cool the mixture in an ice bath. The product often crystallizes out of the solution.
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Purification : Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum to yield pure ethyl 3-hydrazinyl-3-oxopropanoate.
PART 3: Reactivity and Synthetic Applications
The synthetic utility of ethyl 3-hydrazinyl-3-oxopropanoate stems from its bifunctional nature. The terminal -NH₂ group of the hydrazide is a potent nucleophile, while the ester can be hydrolyzed or used in further transformations.
Core Reactivity: Hydrazone Formation
The most prominent reaction is the condensation with aldehydes and ketones. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a stable ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate (a hydrazone).[4][7] This reaction is foundational for building more complex molecules.
Caption: General reaction pathway for hydrazone synthesis.
Applications in Heterocyclic Chemistry
Ethyl 3-hydrazinyl-3-oxopropanoate is a key starting material for synthesizing a variety of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[8]
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Pyrazoles : It is used in the synthesis of 4,5-dihydro-1H-pyrazoles via reaction with trifluoro-3-alken-2-ones.
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Pyrrole-Pyrazole Systems : The molecule serves as a foundational reagent in the stepwise construction of complex pyrrole-pyrazole systems.
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Pyrazolopyridazines : It is also employed in the synthesis of pyrazolopyridazines.
The causality behind its utility is the ability of the hydrazide to undergo cyclization reactions after initial condensation, and the ester group provides a handle for further derivatization or can participate in subsequent ring-closing steps. This makes it an invaluable tool for creating diverse compound libraries for drug screening.
PART 4: Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are essential for laboratory safety.
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Hazard Identification : Ethyl 3-hydrazinyl-3-oxopropanoate is classified as an irritant. The relevant GHS hazard statements are:
-
Personal Protective Equipment (PPE) : When handling the solid or its solutions, the following PPE is mandatory:
-
Storage : The compound is a combustible solid and should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2]
Conclusion
Ethyl 3-hydrazinyl-3-oxopropanoate is more than just a simple chemical; it is a strategic synthetic intermediate that offers a reliable and versatile platform for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for researchers in organic synthesis and drug development. By understanding and applying the principles outlined in this guide, scientists can effectively harness its potential to build novel heterocyclic systems and advance their research programs.
References
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Al-Zaydi, K. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2099. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 252897, Ethyl 3-hydrazino-3-oxopropionate. Retrieved from [Link]
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El-Hashash, M. A., El-Soll, A. M. A., & Mosa, H. M. (2012). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. ResearchGate. Retrieved from [Link]
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Podesva, C., Kohan, G., & Vagi, K. (1969). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry, 47(3), 489-494. [Link]
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Al-Zaydi, K. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Semantic Scholar. Retrieved from [Link]
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Al-Zaydi, K. M. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. SciSpace. Retrieved from [Link]
- Google Patents. (2017). WO2017087323A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives.
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Chemistry Stack Exchange. (2015). What is the reaction between diethyl malonate and hydrazine? Retrieved from [Link]
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Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. [Link]
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PubChemLite. (n.d.). Ethyl 3-hydrazino-3-oxopropionate (C5H10N2O3). Retrieved from [Link]
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